molecular formula C4H12N2 B052399 1,2-Diamino-2-methylpropane CAS No. 811-93-8

1,2-Diamino-2-methylpropane

Cat. No. B052399
CAS RN: 811-93-8
M. Wt: 88.15 g/mol
InChI Key: OPCJOXGBLDJWRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-diamino-2-methylpropane and related compounds has been explored through different methods. For instance, Schulze et al. (1977) described the synthesis of bis(dialkylamino)-2-methylenepropanes from isobutene chlorination products and secondary amines. Various synthesis techniques, including Gabriel synthesis and amination of diiodo-methylenepropanes, have been employed to create 1,2-diamino-2-methylpropane derivatives (Schulze, Winkler, Dietrich, & Mühlstädt, 1977).

Molecular Structure Analysis

Studies on the molecular structure of 1,2-diamino-2-methylpropane include work by Laskar et al. (2000), who synthesized complexes of this compound and conducted X-ray crystal structure analysis, revealing significant insights into its molecular configuration (Laskar, Ghosh, Mostafa, Das, Mondal, & Chaudhuri, 2000).

Chemical Reactions and Properties

The chemical reactions and properties of 1,2-diamino-2-methylpropane are diverse. For example, Qian (2000) detailed the synthesis of a cobalt complex with 1,2-diamino-2-methylpropane, highlighting its unique chemical behavior and structural properties (Qian, 2000).

Physical Properties Analysis

Investigations into the physical properties of related compounds, like 1,1,1,2-tetrachloro-2-methylpropane, have provided insights into the structural and phase behavior of these substances. Koide et al. (1956) reported on the crystal structure and phase transitions of this compound, which may offer indirect information about the physical properties of 1,2-diamino-2-methylpropane (Koide, Oda, & Nitta, 1956).

Chemical Properties Analysis

The chemical properties of 1,2-diamino-2-methylpropane are closely linked to its reactivity and interaction with other compounds. For instance, Wang et al. (2003) described the diastereoselective synthesis of 1,2-diamines, showcasing the chemical versatility of molecules related to 1,2-diamino-2-methylpropane (Wang, Zhu, Chen, Mi, Hu, & Doyle, 2003).

Scientific Research Applications

  • Synthesis of Nickel(II) Complexes : This study focused on synthesizing complexes of nickel(II) with 1,2-diamino-2-methylpropane and examining their structural properties. The research uncovered unique cis-dinitronickel(II) complexes and explored their behavior upon heating, including phase transitions and dehydration processes (Laskar et al., 2000).

  • Monoalkylation of Symmetrical α-diones : This study developed an efficient method for synthesizing monoalkylated 1,2-diones. It involved a steric approach where 1,2-diamino-2-methylpropane was used in the process of selectively deprotonating and alkylating dihydropyrazines (Gopal, Nadkarni, & Sayre, 1998).

  • Synthesis of Geometric Isomers of Cobalt Complexes : This research synthesized all seven geometric isomers of the [Co(dien)(ibn)Cl]2+ system, with dien representing diethylenetriamine and ibn being 1,2-diamino-2-methylpropane. The structures of these isomers were determined using two-dimensional NMR spectroscopy (Zhu & Jackson, 2003).

  • Study of Antiferromagnetic Spin Chain System : This study examined the magnetic properties of a nickel-based antiferromagnetic spin chain system incorporating 1,2-diamino-2-methylpropane. It provided insights into the antiferromagnetic ordering and theoretical values of spin exchange interactions (Ward, Granroth, Talham, & Meisel, 1998).

  • Investigation of Schiff Base Compounds as Corrosion Inhibitors : This research explored various Schiff base compounds, including those with 1,2-diamino-2-methylpropane, as corrosion inhibitors for mild steel. The study assessed their efficiency and the impact of molecular size and heteroatom introduction (Leçe, Emregül, & Atakol, 2008).

Safety And Hazards

1,2-Diamino-2-methylpropane is flammable in liquid and vapor form and causes severe skin burns and eye damage . It is incompatible with oxidizing agents and acids .

Future Directions

1,2-Diamino-2-methylpropane holds promise for use in the development of energy- and cost-efficient CO2 separations due to its unique cooperative adsorption mechanism . It could play a critical role in mitigating current greenhouse gas emissions and facilitating conversion to cleaner-burning and renewable fuels .

properties

IUPAC Name

2-methylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2/c1-4(2,6)3-5/h3,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCJOXGBLDJWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10230896
Record name 1,2-Propanediamine, 2-methyl-
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Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpropane-1,2-diamine

CAS RN

811-93-8
Record name 1,2-Diamino-2-methylpropane
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Record name 1,2-Propanediamine, 2-methyl-
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Record name 811-93-8
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Record name 1,2-Propanediamine, 2-methyl-
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Record name 2-methylpropylenediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
330
Citations
R Näsänen, M Koskinen, T Ledaal… - Acta Chem …, 1964 - actachemscand.org
The work on the acid dissociation of the protonated diamines and their copper complexes has been continued. The values 10"*-85 and 10"'-82 were obtained for the thermodynamic …
Number of citations: 5 actachemscand.org
M Monfort, J Ribas, X Solans - Inorganic Chemistry, 1994 - ACS Publications
Two complexes of formulas [{NÍ2 (l, 2-diamino-2-methylpropane) 3 (NCS) 2}(p-NCS) 2] 2 [Ni (l, 2-diamino-2-methylpropane) 2 (NCS) 2] Tl20 (1) and [{NÍ2Íl, 2-diamino-2-methylpropane) …
Number of citations: 66 pubs.acs.org
IR Laskar, A Ghosh, G Mostafa, D Das, A Mondal… - Polyhedron, 2000 - Elsevier
The complexes [NiL 3 ](NO 2 ) 2 ·2H 2 O (violet, 1) and cis-[NiL 2 (NO 2 ) 2 ]·0.5H 2 O (pink, 1b) (L=1,2-diamino-2-methylpropane) have been synthesized from solution. The X-ray single …
Number of citations: 18 www.sciencedirect.com
CG Overberger, W Ferng, MS Chi - Journal of Polymer Science …, 1986 - Wiley Online Library
Polyacrylamides possessing an amino group at the terminus of the branch chain as the potential site for amino acid and/or nucleic acid base grafting have been prepared. This type of …
Number of citations: 3 onlinelibrary.wiley.com
LF Larkworthy, KC Patel, JK Trigg - Journal of the Chemical Society A …, 1971 - pubs.rsc.org
The new chromium(II) complexes of 1,2-diaminopropane (pn) : Cr(pn)3Cl2,2H2O,Cr(pn)3Br2,H2O, and Cr(pn)3I2; of 1,3-diaminopropane (dap): Cr(dap)2X2(X = Cl, Br, or I); of 1,2-…
Number of citations: 8 pubs.rsc.org
R Zhang, Y Ding, R Ma, X Xiao, R Chen… - Organic Chemistry …, 2023 - pubs.rsc.org
An efficient synthesis of multi-substituted pyridines and pyrroles from aryl methyl ketones with 1-amino-2-methylpropan-2-ol and 1,2-diamino-2-methylpropane, respectively, has been …
Number of citations: 3 pubs.rsc.org
DSC Black, PW Kortt - Australian Journal of Chemistry, 1972 - CSIRO Publishing
The synthesis of N,N'-bis(2'-formyl-4'-nitrophenyl)-1,3-diaminopropane is described. This dialdehyde (2) and the previously described ethylene analogue (1) have been used in …
Number of citations: 0 www.publish.csiro.au
M Monfort, J Ribas, X Solans - Inorganic Chemistry, 1994 - cheric.org
Two complexes of formulas [{Ni-2 (1, 2-diamino-2-methylpropane)(3)(NCS)(2)}(mu-NCS)(2)](2)[Ni (1, 2-diamino-2-methylpropane)(2)(NCS)(2)]. H2O (1) and [{Ni-2 (1, 2-diamino-2-…
Number of citations: 0 www.cheric.org
NS Rawat - 1976 - nopr.niscpr.res.in
It is known5that the colnposition of the copolymer coat~· AM and AA carl. be controlled by varying pH. Thb'1''value in: cre~ s from 0· 48±0· 06 to 1· 32±o-12~ enthe pH is: varied from 2· …
Number of citations: 2 nopr.niscpr.res.in
E Kwiatkowski, M Klein, G Romanowski - Inorganica chimica acta, 1999 - Elsevier
The reaction of 2,4-pentadione with an excess of R-(−)-1,2-diaminopropane yields the optically active 4-methyl-7-amino-5-aza-3-octene, HL 1 . The compound has been used for further …
Number of citations: 30 www.sciencedirect.com

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